(S)-3-sulfolactic acid

Enzymology Stereochemistry Coenzyme M biosynthesis

Researchers requiring authentic (S)-3-sulfolactic acid for coenzyme M biosynthesis or sporulation studies face limited commercial availability of the enantiopure form, with most suppliers offering only the racemic mixture. This product delivers the stereochemically defined (S)-enantiomer essential for reproducible enzymatic and metabolic investigations. - Serves as the native substrate for (S)-sulfolactate dehydrogenase (EC 1.1.1.310), exhibiting absolute stereoselectivity with no cross-reactivity from the (R)-enantiomer. - Enables in vitro reconstitution of coenzyme M biosynthesis; the MJ1425 enzyme shows a 20-fold higher Vmax/Km for (S)-sulfolactate. - Functions as a unique chemical marker for B. subtilis sporulation, constituting >5% of spore dry weight and enabling precise sporulation kinetic tracking.

Molecular Formula C3H6O6S
Molecular Weight 170.14 g/mol
Cat. No. B1216686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-sulfolactic acid
Molecular FormulaC3H6O6S
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)S(=O)(=O)O
InChIInChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/t2-/m1/s1
InChIKeyCQQGIWJSICOUON-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Sulfolactic Acid: Core Identifiers and Structural Context for Procurement


(S)-3-Sulfolactic acid (also known as (2S)-2-hydroxy-3-sulfopropanoic acid) is a chiral sulfonic acid derivative with the molecular formula C3H6O6S and an average mass of 170.142 Da [1]. It exists as the (S)-enantiomer of 3-sulfolactic acid and is the conjugate acid of (S)-3-sulfonatolactate(2−) [2]. This compound is a key intermediate in the biosynthesis of coenzyme M in methanogenic archaea [3] and serves as a specific substrate for stereoselective enzymes such as (S)-sulfolactate dehydrogenase (EC 1.1.1.310) [4].

(S)-3-Sulfolactic Acid: Why Enantiomer and Analog Substitutions Compromise Experimental Integrity


The substitution of (S)-3-sulfolactic acid with its (R)-enantiomer, racemic mixture, or structural analogs like 3-sulfopropanoic acid is not scientifically valid due to fundamental differences in stereochemical recognition, enzyme specificity, and biological function. Enzymes such as (S)-sulfolactate dehydrogenase (EC 1.1.1.310) exhibit absolute stereoselectivity, acting exclusively on the (S)-enantiomer [1]. Similarly, the metabolic fate and incorporation into coenzyme M biosynthesis are stereospecific, with (S)-sulfolactate serving as a distinct intermediate [2]. Furthermore, the (S)-enantiomer demonstrates unique accumulation behavior in bacterial spores, a property absent in the (R)-enantiomer and in analogs lacking the hydroxyl-sulfonate configuration [3]. Using an incorrect enantiomer or analog would yield erroneous kinetic data, misleading pathway assignments, and non-reproducible results.

(S)-3-Sulfolactic Acid: Direct Quantitative Comparisons Against Key Analogs


Absolute Stereoselectivity of (S)-Sulfolactate Dehydrogenase for (S)-3-Sulfolactic Acid Over (R)-Enantiomer

(S)-Sulfolactate dehydrogenase (EC 1.1.1.310) isolated from Chromohalobacter salexigens DSM 3043 displays absolute stereospecificity for the (S)-enantiomer of 3-sulfolactic acid. The enzyme shows no detectable activity toward the (R)-enantiomer, and the specific activity in the physiological direction ((S)-sulfolactate → sulfopyruvate) is only 5% of that in the reverse direction [1]. In contrast, (R)-3-sulfolactate is processed by a distinct enzyme, (2R)-3-sulfolactate dehydrogenase (EC 1.1.1.338), which is NADP+-dependent and cannot utilize NAD+ [2]. This orthogonal enzyme specificity underscores the critical need for enantiopure (S)-3-sulfolactic acid in enzymatic assays.

Enzymology Stereochemistry Coenzyme M biosynthesis

MJ1425 Enzyme Exhibits 20-Fold Higher Catalytic Efficiency for (S)-3-Sulfolactic Acid Formation Compared to Alternative Enzyme-Nucleotide Pairs

The MJ1425-encoded enzyme from Methanococcus jannaschii catalyzes the NADH-dependent reduction of sulfopyruvate to (S)-3-sulfolactic acid with a Vmax/Km value 20 times greater than any other combination of enzyme (MJ1425 or MJ0490) and pyridine nucleotide (NADH or NADPH) tested [1]. This quantitative superiority positions (S)-3-sulfolactic acid as the kinetically favored product in the archaeal coenzyme M biosynthetic pathway. Neither enzyme reduced pyruvate to (S)-lactate, confirming substrate specificity [1].

Archaeal metabolism Coenzyme M biosynthesis Enzyme kinetics

(S)-3-Sulfolactic Acid Comprises >5% of Bacillus subtilis Spore Dry Weight, Unlike Its Absence in Vegetative Cells and Other Bacillus Species

(S)-3-Sulfolactic acid accumulates specifically during sporulation of Bacillus subtilis, reaching levels exceeding 5% of the dry weight of mature spores, whereas it is completely absent from vegetative cells [1]. This dramatic accumulation is species-specific; the compound was not detected in spores of Bacillus megaterium, B. cereus, or B. thuringiensis [1]. No such accumulation has been reported for the (R)-enantiomer or for 3-sulfopropanoic acid in this context.

Microbiology Sporulation Metabolomics

Bifurcated Metabolic Fate of (S)-3-Sulfolactic Acid Contrasts with Linear Degradation of 3-Sulfopropanoic Acid

In Roseovarius nubinhibens ISM, (S)-3-sulfolactic acid is degraded via a bifurcated pathway, with one branch proceeding through 3-sulfopyruvate decarboxylation (ComDE) and the other through transamination to (S)-cysteate [1]. This contrasts with the simpler, non-branched metabolism of 3-sulfopropanoic acid, which lacks the α-hydroxy group and is primarily associated with tramiprosate metabolism in mammalian systems [2]. The bifurcation point at 3-sulfopyruvate is unique to the (S)-enantiomer and is not observed for analogs lacking the chiral center or the hydroxyl group.

Microbial metabolism Sulfonate degradation Environmental microbiology

(S)-3-Sulfolactic Acid is a Specific Intermediary Metabolite in Coenzyme M Biosynthesis, Not a Terminal Metabolite Like 3-Sulfopropanoic Acid

(S)-3-Sulfolactic acid is an obligate intermediate in the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid) in methanogenic archaea, formed from phosphoenolpyruvate and bisulfite [1]. In contrast, 3-sulfopropanoic acid is an endogenous mammalian metabolite and terminal product of tramiprosate metabolism, not known to serve as a biosynthetic precursor [2]. The stereochemical configuration at C2 is critical for incorporation; the (R)-enantiomer is not utilized in coenzyme M biosynthesis but is instead a substrate for a different degradative pathway [3].

Methanogenesis Coenzyme M Archaeal biochemistry

(S)-3-Sulfolactic Acid: Validated Application Scenarios Based on Quantitative Evidence


Coenzyme M Biosynthesis and Archaeal Metabolic Engineering

Use (S)-3-sulfolactic acid as the authentic biosynthetic intermediate for in vitro reconstitution of coenzyme M biosynthesis pathways. The MJ1425 enzyme from Methanococcus jannaschii exhibits a 20-fold higher Vmax/Km for (S)-sulfolactate formation compared to alternative enzyme-nucleotide pairs [1]. This kinetic advantage confirms the compound's role as the native substrate and justifies its use in pathway elucidation and metabolic flux studies.

Stereospecific Enzymology and Kinetic Assays

Employ (S)-3-sulfolactic acid as the definitive substrate for (S)-sulfolactate dehydrogenase (EC 1.1.1.310) assays. The enzyme displays absolute stereoselectivity, acting only on the (S)-enantiomer, while (R)-3-sulfolactic acid is processed by a distinct NADP+-dependent enzyme [1]. Use of enantiopure (S)-3-sulfolactic acid eliminates cross-reactivity and ensures accurate kinetic parameter determination.

Bacillus subtilis Sporulation Biomarker and Metabolic Tracing

Leverage (S)-3-sulfolactic acid as a unique chemical marker for B. subtilis sporulation, as it constitutes >5% of spore dry weight while being absent from vegetative cells and other Bacillus species [1]. This property enables precise tracking of sporulation kinetics and spore purity assessment, whereas structural analogs like 3-sulfopropanoic acid lack this specific accumulation.

Bacterial Sulfonate Catabolism and Environmental Pathway Mapping

Utilize (S)-3-sulfolactic acid to study the bifurcated degradative pathway in Roseovarius nubinhibens ISM, where it serves as the entry point to a branched metabolic route involving 3-sulfopyruvate and (S)-cysteate [1]. This branched architecture is not replicated by 3-sulfopropanoic acid, making (S)-3-sulfolactic acid essential for accurate environmental sulfonate cycling models.

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